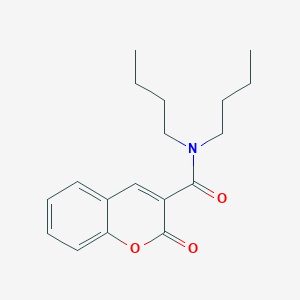

N,N-dibutyl-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-step reactions that can include the formation of stable fused dienolates, leading to diverse chromene structures. For example, a novel one-pot three-step method has been developed for the synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, highlighting the versatility of chromene synthesis techniques (Vodolazhenko et al., 2012).

Molecular Structure Analysis

The molecular structure of chromene derivatives has been a subject of interest, with studies on their crystal structures revealing planar molecules and various conformations. For instance, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides showed essentially planar molecules with anti conformations with respect to the C-N rotamer of the amide (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, forming novel compounds with potential biological activities. One study demonstrated the reaction of 2-oxo-2H-chromene-3-carboxamide with carbon disulfide, leading to a series of manipulations and the synthesis of new azole systems, indicating the chemical versatility of chromene compounds (Azab et al., 2017).

Physical Properties Analysis

The physical properties of chromene derivatives, including solvatochromism and crystallography, have been explored to understand their behavior in different environments. A study on the solvent-free synthesis of 4H-chromene-3-carboxamide derivatives underlined the impact of synthesis conditions on their physical properties, such as solvatochromic behaviors (Chitreddy & Shanmugam, 2017).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including their reactivity and interactions with other molecules, are critical for their applications. For example, the addition of isocyanides to 2H-chromene acetals catalyzed by bismuth triflate (Bi(OTf)3) showcases the reactivity of chromene compounds and their potential for creating multifunctional molecular scaffolds (Lyu et al., 2016).

科学的研究の応用

Novel Synthesis Approaches

A novel one-pot, three-step method was developed for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, showcasing the potential of N,N-dibutyl-2-oxo-2H-chromene-3-carboxamide in the diversity-oriented synthesis of biologically active compounds. This method allowed for the rapid generation of a 55-compound library, demonstrating the versatility of this compound in medicinal chemistry and drug design (Vodolazhenko et al., 2012).

Antimicrobial Applications

Research into this compound derivatives has shown significant antimicrobial activity. For instance, the synthesis and pharmacological evaluation of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles, derived from 2-oxo-2H-chromene-3-carboxamide, displayed high antimicrobial activity, suggesting their potential use as antimicrobial agents (Azab et al., 2017).

Solvatochromism and Antibacterial Studies

A study on solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives revealed their solvatochromic properties and significant antibacterial activities against both Gram-positive and Gram-negative organisms. This underscores the chemical's potential in developing new antibacterial agents and materials with solvatochromic properties for sensor applications (Chitreddy & Shanmugam, 2017).

Alzheimer's Disease Treatment

A study on tacrine-4-oxo-4H-chromene hybrids, incorporating the this compound moiety, showed promising results as multifunctional agents for treating Alzheimer's disease. These hybrids exhibited potent inhibition of human acetyl- and butyrylcholinesterase, better than tacrine, and demonstrated antioxidant properties and potential to penetrate the CNS (Fernández-Bachiller et al., 2012).

Chemosensor Applications

This compound derivatives have been explored for their use in developing chemosensors. A study synthesized a novel fluorescence chemosensor based on this chemical framework, demonstrating its sensitivity and selectivity towards Cu2+ ions, indicating its potential application in environmental monitoring and biological research (Meng et al., 2018).

将来の方向性

While specific future directions for “N,N-dibutyl-2-oxo-2H-chromene-3-carboxamide” are not available, similar compounds have shown potential in various applications. For instance, a new material that can remove synthetic dyes and trace metals simultaneously was prepared using a new coumarin derivative . Additionally, a series of coumarin-3-carboxamide analogues were synthesized and assessed for their ability to inhibit pancreatic lipase, showing potential for obesity treatment .

特性

IUPAC Name |

N,N-dibutyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-5-11-19(12-6-4-2)17(20)15-13-14-9-7-8-10-16(14)22-18(15)21/h7-10,13H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIPGUHEYZSEEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5500044.png)

![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)

![{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5500060.png)

![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)

![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5500089.png)

![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)